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Compound of Interest

Compound Name:
Methyl 3-methylisoxazole-5-

carboxylate

Cat. No.: B091604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-methylisoxazole-5-carboxylate. Due to the limited availability of direct spectroscopic data

for this specific compound in publicly accessible databases, this guide utilizes data from its

regioisomer, Methyl 5-methylisoxazole-3-carboxylate, as a reference, clearly noting the

distinction. The methodologies provided are standard protocols applicable to the analysis of

such organic molecules.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Methyl 5-

methylisoxazole-3-carboxylate, a regioisomer of the target compound. The data for Methyl 3-
methylisoxazole-5-carboxylate is expected to show similar features, with predictable shifts in

NMR and fragmentation patterns in mass spectrometry due to the different substituent

positions on the isoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted ¹H and ¹³C NMR data based on spectral data of similar

isoxazole derivatives. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-methylisoxazole-5-carboxylate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.4 Singlet 3H -CH₃ (at C3)

~7.0 Singlet 1H
Isoxazole ring H (at

C4)

~3.9 Singlet 3H -OCH₃ (ester)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-methylisoxazole-5-carboxylate

Chemical Shift (δ) ppm Assignment

~12 -CH₃ (at C3)

~110 Isoxazole ring C4

~160 Isoxazole ring C5

~162 Ester C=O

~170 Isoxazole ring C3

~53 -OCH₃ (ester)

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Methyl 5-methylisoxazole-3-carboxylate[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretch (alkyl)

~1730 Strong C=O stretch (ester)

~1600 Medium C=N stretch (isoxazole ring)

~1450 Medium C-H bend (methyl)

~1250 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl 5-methylisoxazole-3-carboxylate[2]

m/z Relative Intensity (%) Assignment

141 100 [M]⁺ (Molecular Ion)

110 ~60 [M - OCH₃]⁺

82 ~40 [M - COOCH₃]⁺

43 ~50 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is

shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is performed.

Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve an adequate signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain

the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS

signal at 0 ppm. Integration of the peaks is performed to determine the relative number of

protons.

2.1.2. ¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C19788353&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated

solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the

¹³C isotope.

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This

involves broadband decoupling of the proton frequencies to simplify the spectrum to single

lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation

delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is

phased, baseline corrected, and referenced (e.g., to the solvent peak of CDCl₃ at 77.16

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of the compound is ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film

can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet/salt plate) is recorded. The sample is then placed in the infrared beam path, and the

sample spectrum is recorded. The instrument measures the interference pattern of the

infrared light, which is then Fourier transformed to produce the infrared spectrum.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the

mass spectrometer. For a volatile and thermally stable compound like Methyl 3-
methylisoxazole-5-carboxylate, electron ionization (EI) is a common technique. In EI, the

sample is vaporized and bombarded with a high-energy electron beam, causing the

molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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